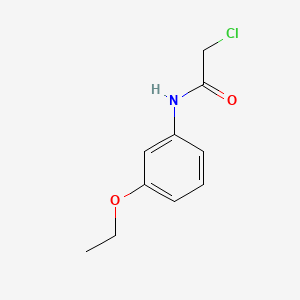

2-chloro-N-(3-ethoxyphenyl)acetamide

Description

Broader Context of Acetamide (B32628) Derivatives in Contemporary Medicinal Chemistry

Acetamide derivatives are fundamental structural motifs found in numerous natural products and approved small-molecule drugs. galaxypub.coarchivepp.com Their prevalence in medicinal chemistry stems from the versatile chemical nature of the amide bond and the diverse biological activities exhibited by the resulting compounds. nih.govpatsnap.com The acetamide scaffold has been identified as a key component in molecules designed for a wide array of therapeutic targets.

Research has demonstrated that acetamide derivatives possess an extensive range of biological effects, including:

Anti-inflammatory galaxypub.co

Antimicrobial and antifungal nih.govijpsr.info

Anticancer and anti-tumor galaxypub.conih.gov

Anticonvulsant nih.gov

Analgesic galaxypub.co

The adaptability of the acetamide structure allows medicinal chemists to modify pharmacokinetic and pharmacodynamic properties. archivepp.com For instance, incorporating the acetamide group is a common strategy in prodrug design to enhance solubility, stability, and bioavailability. archivepp.com Furthermore, N-substituted acetamides are actively explored for their ability to inhibit specific enzymes by interacting with their active sites, a crucial mechanism in the development of targeted therapies for various diseases. patsnap.com The significance of amide bond formation is a cornerstone of synthetic medicinal chemistry, enabling the construction of a vast library of biologically active molecules. archivepp.com

Structural Attributes of 2-chloro-N-(3-ethoxyphenyl)acetamide within the Chloroacetamide Class

This compound is a specific molecule within the broader class of N-aryl chloroacetamides. Its structure is characterized by three key components: the chloroacetyl group, the amide linkage, and the N-substituted 3-ethoxyphenyl ring.

The Chloroacetyl Group (ClCH₂C(=O)-): This is the most reactive part of the molecule. The presence of the electron-withdrawing chlorine atom on the alpha-carbon (the carbon adjacent to the carbonyl group) makes this carbon electrophilic and susceptible to nucleophilic attack. This facilitates the displacement of the chlorine atom, making the compound a valuable synthetic intermediate. researchgate.net

The N-(3-ethoxyphenyl) Group: This is the aryl substituent attached to the nitrogen atom of the amide. It consists of a benzene (B151609) ring substituted with an ethoxy group (-OCH₂CH₃) at the meta (position 3) position. The nature and position of substituents on the phenyl ring are critical in modulating the biological activity and physical properties, such as lipophilicity, of N-aryl chloroacetamides. nih.gov

The molecular formula for this compound is C₁₀H₁₂ClNO₂, and it has a molecular weight of 213.66 g/mol . echemi.com The combination of the reactive chloroacetamide core and the specifically substituted aromatic ring defines its chemical character and potential for further functionalization or biological interaction.

Review of Precedent Research on Related N-Aryl Chloroacetamide Scaffolds

The N-aryl chloroacetamide scaffold has been the subject of considerable research, serving as a precursor for a wide range of biologically active compounds. The primary synthetic route to these compounds involves the chloroacetylation of a corresponding substituted aniline (B41778) (an aryl amine) with chloroacetyl chloride. ijpsr.infochemicalbook.com The reactivity of the C-Cl bond is then exploited to synthesize more complex heterocyclic structures or other derivatives. researchgate.netresearchgate.net

Studies have consistently shown that the substituents on the aryl ring significantly influence the biological profile of the molecule. For example, research into the antimicrobial properties of various N-(substituted phenyl)-2-chloroacetamides revealed that halogen substitutions on the phenyl ring can enhance activity, potentially due to increased lipophilicity which allows for better penetration of microbial cell membranes. nih.gov Other work has focused on synthesizing N-aryl chloroacetamides as key intermediates for compounds with potential anti-cancer and anti-inflammatory activities. nih.govneliti.com

The herbicidal activity of chloroacetamides is another well-documented area of research. Specific N-aryl and N-alkenyl chloroacetamides have been found to be active against various weeds, with the substitution pattern on the nitrogen atom being crucial for efficacy. researchgate.nettandfonline.com

The following table summarizes findings from studies on various N-aryl chloroacetamide compounds, highlighting the diversity of applications and the importance of the substitution pattern.

| Compound Name | Aryl Substituent | Investigated Application/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | 3-hydroxyphenyl | Antibacterial Activity | Showed appreciable activity against Gram-positive and Gram-negative bacteria. | neliti.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | 4-hydroxyphenyl | Antibacterial Activity | Demonstrated notable activity against tested bacterial strains. | neliti.com |

| 2-chloro-N-(3-chlorophenyl)acetamide | 3-chlorophenyl | Antimicrobial Synthesis Intermediate | Synthesized and characterized as part of a library of potential antimicrobial agents. | ijpsr.info |

| 2-chloro-N-(4-methoxyphenyl)acetamide | 4-methoxyphenyl | Antimicrobial Activity & Crystal Structure Analysis | Showed antimicrobial activity; its three-dimensional crystal structure was detailed. | ijpsr.infonih.gov |

| N-(4-acetylphenyl)-2-chloroacetamide | 4-acetylphenyl | Synthetic Precursor | Used as a versatile precursor for synthesizing various heterocyclic compounds with potential biological activities. | researchgate.net |

| N-(4-bromophenyl)-2-chloroacetamide | 4-bromophenyl | Antimicrobial Activity | Exhibited high lipophilicity and was among the most active compounds tested against certain bacteria and yeasts. | nih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

17641-12-2 |

|---|---|

Formule moléculaire |

C10H12ClNO2 |

Poids moléculaire |

213.66 g/mol |

Nom IUPAC |

2-chloro-N-(3-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-9-5-3-4-8(6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |

Clé InChI |

JPMLSDRBYFMXLI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC(=O)CCl |

SMILES canonique |

CCOC1=CC=CC(=C1)NC(=O)CCl |

Apparence |

Solid powder |

Autres numéros CAS |

17641-12-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

m-Acetophenetidide, 2-chloro- |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Chloro N 3 Ethoxyphenyl Acetamide and Its Analogs

Detailed Analysis of Primary Synthetic Pathways to N-Aryl Chloroacetamides

The formation of the amide bond in N-aryl chloroacetamides is most commonly accomplished via the reaction of an aniline (B41778) derivative with a chloroacetylating agent. This approach is versatile and can be adapted for a wide range of substituted anilines.

The most prevalent and direct method for the synthesis of 2-chloro-N-(3-ethoxyphenyl)acetamide and its analogs is the nucleophilic acylation of a corresponding aniline with chloroacetyl chloride. researchgate.netresearchgate.net This reaction involves the attack of the nucleophilic amine group of the aniline on the electrophilic carbonyl carbon of chloroacetyl chloride. chemicalbook.com The reaction typically proceeds readily, often requiring a base to neutralize the hydrochloric acid byproduct formed during the reaction. vulcanchem.comchemicalbook.com

A general representation of this reaction is the treatment of an aryl amine with chloroacetyl chloride, which results in the formation of the corresponding N-substituted acetamide (B32628). researchgate.net The versatility of this method allows for the synthesis of a wide array of N-aryl chloroacetamides by simply varying the substituted aniline used as the starting material. ijpsr.info For instance, the synthesis of this compound involves the reaction of 3-ethoxyaniline (B147397) with chloroacetyl chloride. vulcanchem.com

The reaction is often carried out in an organic solvent, and various bases can be employed to scavenge the HCl produced. Common bases include triethylamine (B128534) vulcanchem.comresearchgate.net and potassium carbonate. chemicalbook.com The choice of base and solvent can significantly influence the reaction rate and the purity of the final product.

A typical laboratory-scale synthesis involves dissolving the aniline derivative in a suitable solvent, followed by the addition of a base. Chloroacetyl chloride is then added, often at a reduced temperature to control the exothermic nature of the reaction. vulcanchem.comchemicalbook.com After the reaction is complete, the product is typically isolated by precipitation and filtration, followed by recrystallization to achieve high purity. ijpsr.infoiucr.org

| Aryl Amine | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Ethoxyaniline | Acetonitrile | Triethylamine | ~65-75 (estimated) | vulcanchem.com |

| 3-chloro-4-methoxyaniline | Acetone (B3395972) | Potassium Carbonate | Not specified | chemicalbook.com |

| o-methoxy aniline | Aqueous | Not specified | 59.62 | ijpsr.info |

| m-chloro aniline | Aqueous | Not specified | 70.32 | ijpsr.info |

| 4-methoxyaniline | Acetic Acid | Sodium Acetate (workup) | 80 | iucr.org |

When the aniline substrate contains other nucleophilic functional groups, such as hydroxyl or carboxyl groups, the chemo- and regioselectivity of the acylation reaction becomes a critical consideration. The selective N-acylation over O-acylation is often desired. In the case of amino alcohols, selective N-chloroacetylation can be achieved by carefully controlling the reaction conditions. tandfonline.com For instance, performing the reaction under neutral or slightly basic conditions generally favors N-acylation, as the amine group is typically more nucleophilic than the hydroxyl group. tandfonline.com

Research has demonstrated that highly chemoselective N-chloroacetylation of amino compounds, including amino alcohols and amino acids, can be achieved in a phosphate (B84403) buffer system. This method avoids the need for protecting groups and offers high yields in a short reaction time. tandfonline.com The use of a phosphate buffer helps to maintain a neutral pH, which is crucial for the selective reaction of the amine group. tandfonline.com This approach highlights the importance of the reaction medium in controlling the selectivity of the acylation process.

Furthermore, studies on the amidation of N-Boc arylamides have shown that the choice of base can control the chemoselectivity of the reaction, leading to either N-aroylureas or imides. rsc.org While not directly related to chloroacetylation, this illustrates the principle that reaction conditions can be tuned to direct the outcome of reactions on molecules with multiple reactive sites.

Optimization of Reaction Conditions and Solvent Systems in Acetamide Synthesis

The efficiency and yield of N-aryl chloroacetamide synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and reaction time.

The solvent plays a crucial role in the reaction by influencing the solubility of the reactants and the rate of the reaction. A study on the synthesis of N-substituted acetamides found that using tetrahydrofuran (B95107) (THF) as a solvent in combination with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base gave the best results, with yields ranging from 75% to 95% within 3-6 hours at room temperature. researchgate.net In another example, the synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide utilized acetone as the solvent. chemicalbook.com Acetonitrile is also a commonly used solvent due to its polarity, which can improve reactivity. vulcanchem.com

Temperature control is another critical factor. The addition of chloroacetyl chloride is often carried out at 0°C to manage the exothermic reaction and minimize the formation of side products. vulcanchem.comchemicalbook.com The reaction is then typically allowed to proceed at room temperature for several hours to ensure complete conversion. vulcanchem.comchemicalbook.comresearchgate.net

The choice of base is also important for neutralizing the HCl byproduct. While triethylamine and potassium carbonate are common choices, vulcanchem.comchemicalbook.com other bases like DBU have been shown to be highly effective. researchgate.net In some procedures, an aqueous solution of the amine itself can be used, with the excess amine acting as the base. ijpsr.info

| Parameter | Optimal Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | Higher polarity can improve reactivity. | vulcanchem.com |

| Temperature | 0°C for addition, then room temperature | Minimizes side reactions and controls exothermicity. | vulcanchem.comchemicalbook.com |

| Base | Triethylamine | Efficiently scavenges HCl, driving the reaction to completion. | vulcanchem.com |

| Reaction Time | 12–24 hours | Balances reaction completion with potential for side product formation. | vulcanchem.com |

Emerging Methodologies for Efficient and Sustainable Chloroacetamide Production

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. In the context of chloroacetamide synthesis, this has led to the exploration of alternative solvents and reaction conditions.

One significant development is the use of water as a reaction solvent. The chloroacetylation of aliphatic or aromatic amines can be carried out in water under basic or neutral conditions, a method often referred to as the Schotten-Baumann reaction conditions. researchgate.net This approach offers several advantages, including reduced environmental impact, lower cost, and simplified product isolation, as the chloroacetamide products often precipitate from the aqueous medium and can be collected by filtration. researchgate.net The neutralization of HCl can be achieved using sodium hydroxide (B78521) in a two-phase system or by using an excess of the amine reactant. researchgate.net

Furthermore, research into developing more biodegradable chemicals is being driven by environmental concerns. researchgate.net While not a direct synthetic methodology, the development of more environmentally benign chloroacetamides and related compounds is an important aspect of sustainable chemistry. The use of biocatalysis and flow chemistry are also emerging areas that could potentially offer more sustainable routes to chloroacetamide production in the future, although specific examples for this compound are not yet widely reported.

Structure Activity Relationship Sar Profiling of 2 Chloro N 3 Ethoxyphenyl Acetamide and Its Functional Derivatives

Systematic Investigation of Aryl Ring Substituent Effects on Biological Potency

The nature, position, and combination of substituents on the aryl ring are critical determinants of the biological activity of N-aryl acetamides. Electronic and steric factors significantly influence molecular interactions with biological targets.

The 3-ethoxy group of 2-chloro-N-(3-ethoxyphenyl)acetamide is classified as an electron-donating group (EDG). In many N-aryl acetamide (B32628) series, there is a general preference for electron-withdrawing groups (EWGs) over EDGs for enhanced biological potency. nih.gov However, the activity of compounds with EDGs can be significantly improved by the addition of other substituents. For instance, in one study on anti-cryptosporidial compounds, the potency of a 3-methoxy analog was drastically enhanced with the addition of a 4-fluoro substituent. nih.gov

The position of the alkoxy group is crucial. Studies on various 2-chloro-N-aryl acetamides have synthesized and characterized ortho- and para-methoxy derivatives (2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide). ijpsr.info Shifting the ethoxy group from the meta (3) position to the ortho (2) or para (4) position would likely alter the molecule's electronic distribution and steric profile, thereby affecting its binding affinity to a target receptor. The ortho position, in particular, is often disfavored due to steric hindrance, which can force the molecule into an unfavorable conformation for receptor binding. nih.gov

Table 1: Effect of Aryl Ring Substituents on Biological Activity of N-Aryl Acetamide Analogs

| Compound Series/Analog | Substituent(s) | Biological Target/Assay | Potency (EC₅₀/IC₅₀) | Source |

|---|---|---|---|---|

| Aryl Acetamide Triazolopyridazine | 3-methoxy | Cryptosporidium HCT-8 Assay | 17 µM | nih.gov |

| Aryl Acetamide Triazolopyridazine | 4-fluoro, 3-methoxy | Cryptosporidium HCT-8 Assay | 1.0 µM | nih.gov |

| Aryl Acetamide Triazolopyridazine | 3-methyl | Cryptosporidium HCT-8 Assay | 12 µM | nih.gov |

| Aryl Acetamide Triazolopyridazine | 4-fluoro, 3-methyl | Cryptosporidium HCT-8 Assay | 0.37 µM | nih.gov |

| N-arylphenyl-2,2-dichloroacetamide | 4-methoxy | Cytotoxic Activity | 4.88 (pIC₅₀) | researchgate.net |

| N-arylphenyl-2,2-dichloroacetamide | 4-ethoxy | Cytotoxic Activity | 5.09 (pIC₅₀) | researchgate.net |

Halogen substitution is a key strategy in modulating the potency of N-aryl acetamides. The chloro group on the acetamide moiety and any halogen on the aryl ring influence activity through steric and electronic effects.

Research on aryl acetamide triazolopyridazines revealed that dihalogenation can lead to a synergistic enhancement of potency. nih.gov Specifically, a 3,4-dichloro substitution pattern was found to be highly effective. nih.gov Fluorine, in particular, plays a remarkable role in potency. The position of fluorine can lead to dramatic shifts in activity, with one study noting a 1000-fold difference in potency between regioisomers. nih.gov Generally, substitution at the 4-position is well-tolerated and often beneficial, while substitution at the 2-position is detrimental. nih.govacs.org

Table 2: Influence of Halogen Substitution Patterns on Anti-Cryptosporidial Activity

| Base Scaffold | Aryl Ring Substituent(s) | Potency (EC₅₀) | Source |

|---|---|---|---|

| Aryl Acetamide Triazolopyridazine | 4-chloro | >25 µM | nih.gov |

| Aryl Acetamide Triazolopyridazine | 3-chloro | >25 µM | nih.gov |

| Aryl Acetamide Triazolopyridazine | 2-chloro | >25 µM | nih.gov |

| Aryl Acetamide Triazolopyridazine | 3,4-dichloro | 0.17 µM | nih.gov |

| Aryl Acetamide Triazolopyridazine | 2-fluoro, 3-CF₃ | >25 µM | nih.gov |

| Aryl Acetamide Triazolopyridazine | 4-fluoro, 3-CF₃ | 0.07 µM | nih.gov |

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of N-aryl acetamides is a critical factor for their interaction with biological targets. The orientation of the aryl ring relative to the acetamide linker can be constrained by substituents, directly impacting receptor binding.

Computational studies have shown that substitutions at the ortho (2) position of the aryl ring are highly unfavorable. nih.gov This is due to severe steric and/or electrostatic repulsion between the ortho-substituent and the adjacent amide oxygen or benzylic hydrogens. This repulsion creates a very high rotational energy barrier around the Ar-CH₂ bond, forcing the molecule into a conformation that is likely inactive. nih.gov For a 2-chloro substituted analog, this rotational barrier was calculated to be nearly 20-fold larger than that for 3-chloro or 4-chloro analogs. nih.gov The inactivity of 2-substituted compounds suggests that a preferred conformation for biological activity may be one where the carbonyl group and the aryl ring are close to co-planar. nih.gov

The specific arrangement of the amide bond itself is also important. N-(Arylcyclopropyl)acetamides and N-(arylvinyl)acetamides have been synthesized as conformationally-restricted analogs of bioactive molecules to lock in a desired orientation for receptor interaction. nih.gov These studies highlight that subtle changes in bond angles and torsional freedom can have profound effects on binding affinity and subsequent biological response.

Role of the Acetamide Linker in Modulating Biological Activity

The acetamide linker is not merely a spacer but an active contributor to the pharmacophore, influencing both potency and pharmacokinetic properties. SAR studies consistently show that the acetamide moiety is often superior to other linking groups, such as urea (B33335). In the development of anti-cryptosporidial agents, acetamide derivatives demonstrated improved potency over their urea counterparts. nih.govdepauw.edu

Modifications to the linker can fine-tune activity. For example, introducing an alkyl group between the amide and another functional group has been shown to improve pharmacokinetic properties while maintaining activity in certain ketolide antibiotics. nih.gov However, the acetamide backbone itself is generally intolerant to substitution. malariaworld.org The nitrogen of the acetamide can be a site for modification; for instance, N-methylation is sometimes tolerated or even slightly beneficial, but larger substituents can reduce activity. malariaworld.org The amide nitrogen and carbonyl oxygen are key hydrogen bond acceptors and donors, and their precise spatial arrangement, maintained by the acetamide structure, is often essential for anchoring the molecule in the receptor's binding pocket. archivepp.com

Comparative SAR Studies Across Diverse N-Aryl Acetamide Libraries

The N-aryl acetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds designed for a wide range of biological targets. Comparing SAR findings across these diverse libraries reveals both target-specific requirements and broadly applicable principles.

Antiparasitic Agents: In studies targeting Cryptosporidium and Plasmodium (malaria), a common theme is the preference for EWGs on the aryl ring. nih.govacs.org Halogenation, particularly di-substitution at the 3 and 4 positions, is a recurring strategy for enhancing potency. nih.gov Furthermore, the core acetamide linker is consistently shown to be crucial for activity. nih.govmalariaworld.org

Anticancer Agents: A QSAR study of N-arylphenyl-2,2-dichloroacetamides as anticancer agents found that substituents like 4-ethoxy and 4-fluoro were favorable for cytotoxic activity. researchgate.net This highlights that depending on the target (in this case, likely related to pyruvate (B1213749) dehydrogenase kinases), both electron-donating and electron-withdrawing groups can be beneficial if positioned correctly.

Anti-SARS-CoV-2 Agents: The development of thioquinazoline-N-aryl-acetamide hybrids showed that replacing the acetamide linker with a longer thioacetohydrazide moiety resulted in a different pattern of potency and specificity, indicating the linker's role in optimizing geometry for the viral protease target. nih.gov

Across these varied applications, a consistent finding is the profound impact of the substitution pattern on the aryl ring, with ortho-substitutions being frequently detrimental due to induced conformational constraints. nih.gov The acetamide linker remains a robust and effective scaffold, providing a stable platform with key hydrogen-bonding features for molecular recognition.

Mechanistic Elucidation of Biological Activities Exhibited by 2 Chloro N 3 Ethoxyphenyl Acetamide Analogs

Investigations into Specific Molecular Targets and Binding Mechanisms

The biological activity of acetamide (B32628) derivatives is rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors. These interactions are governed by the structural characteristics of the compounds, which allow for specific binding and subsequent modulation of the target's function.

Enzyme Inhibition Pathways

Analogs of 2-chloro-N-(3-ethoxyphenyl)acetamide have been shown to inhibit a range of enzymes through various mechanisms.

HIV-1 Reverse Transcriptase (RT): The viral enzyme reverse transcriptase is a cornerstone of HIV replication, making it a prime target for antiviral drugs. nih.gov RT has both DNA polymerase and ribonuclease H (RNase H) activity, both essential for converting viral RNA into DNA. nih.gov While many inhibitors target the polymerase function, the RNase H domain is also a viable target. nih.gov The compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), an acetamide derivative, has been shown to inhibit both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, with IC50 values of 1.2 µM and 2.1 µM, respectively. researchgate.net This inhibition is specific to the polymerase activity and does not affect the RNase H function. researchgate.net

Myeloperoxidase (MPO): Myeloperoxidase is a heme enzyme that plays a role in inflammatory responses by producing hypochlorous acid. nih.gov Certain anti-inflammatory drugs inhibit MPO by promoting the formation of an inactive intermediate of the enzyme. nih.gov A specific acetamide derivative, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999), has been identified as a potent, selective, and irreversible mechanism-based inhibitor of MPO. nih.govgalaxypub.co This compound demonstrated robust inhibition of plasma MPO activity when administered orally in preclinical models. nih.govgalaxypub.co

Topoisomerase α2: Molecular docking studies have been conducted to explore the interaction of acetamide analogs with human topoisomerase α2. One study investigated 2-chloro-N-(4-methoxyphenyl)acetamide, suggesting that its antimicrobial effects may be linked to its interaction with DNA ligase, an enzyme functionally related to topoisomerases in managing DNA topology. nih.gov

Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are key to prostaglandin (B15479496) synthesis. nih.gov Molecular docking studies on 2-chloro-N,N-diphenylacetamide derivatives have shown interactions with both COX-1 and COX-2 enzymes. nih.gov This inhibition of COX enzymes is believed to be the basis for the analgesic activity observed with these compounds. nih.gov Furthermore, modifying the carboxylate groups in some NSAIDs can shift their selectivity towards inhibiting COX-2, which is often the isoform associated with inflammation. researchgate.net

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is involved in the biosynthesis of N-acyl-ethanolamides, which have roles in inflammation and obesity. researchgate.net While the direct inhibition by this compound is not specified, the broader class of symmetrically substituted dichlorophenes has been identified as potent inhibitors of NAPE-PLD, with IC50 values around 2 μM. researchgate.netiiab.me

Ligand-Receptor Interaction Dynamics

The interaction of these acetamide derivatives with their target receptors is a dynamic process. Molecular docking simulations for compounds like 2-chloro-N-(4-methoxyphenyl)acetamide with human topoisomerase α2 help to identify the specific atomic interactions, such as binding preferences within the protein's active site. nih.gov These in silico analyses suggest that the antimicrobial effect of such compounds is linked to their action on enzymes like DNA ligase. nih.gov

Cellular and Subcellular Processes Affected by Acetamide Derivatives

The effects of these compounds at the molecular level translate into broader impacts on cellular processes. For instance, the antibacterial action of some acetamide derivatives involves the disruption of bacterial cell integrity. Molecular docking suggests that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide acts by inhibiting the penicillin-binding protein (PBP), an enzyme crucial for maintaining the bacterial cell wall. nih.gov This inhibition leads to cell lysis and the release of cytoplasmic contents. nih.gov

Furthermore, certain acetamide derivatives have demonstrated significant antibiofilm activity. nih.gov For example, specific hybrid compounds of 2-mercaptobenzothiazole (B37678) and aryl amines have been shown to reduce biofilm formation in S. aureus and K. pneumonia by up to 82% and 85%, respectively, at a concentration of 100 μ g/100 μL. nih.gov

Elucidation of Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)

Acetamide derivatives exhibit a variety of antimicrobial mechanisms.

Antibacterial Action: The primary antibacterial mechanism for some analogs involves targeting the bacterial cell wall. As mentioned, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is thought to inhibit penicillin-binding protein, leading to cell lysis. nih.govresearchgate.net The presence of the chloro atom in the acetamide group appears to enhance this antimicrobial activity. researchgate.net Studies on 2-chloro-N-alkyl/aryl acetamide derivatives have demonstrated their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. wikipedia.org

Antifungal Action: The antifungal mechanisms are multifaceted. For 2-chloro-N-phenylacetamide, one proposed mechanism against Aspergillus flavus is the binding to ergosterol (B1671047) in the fungal plasma membrane. This interaction disrupts membrane integrity. A concurrent mechanism may be the inhibition of DNA synthesis through the inhibition of thymidylate synthase. In studies against Candida species, however, 2-chloro-N-phenylacetamide did not appear to act by binding to ergosterol or damaging the cell wall, indicating its mechanism may be species-dependent. Further studies involving Candida tropicalis and Candida parapsilosis suggest that the antifungal activity of 2-chloro-N-phenylacetamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR).

Antimicrobial Activity of 2-chloro-N-phenylacetamide

| Organism | Activity Metric | Concentration Range | Reference |

|---|---|---|---|

| Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | 16 - 256 µg/mL | |

| Aspergillus flavus | Minimum Fungicidal Concentration (MFC) | 32 - 512 µg/mL | |

| Candida albicans & C. parapsilosis | Minimum Inhibitory Concentration (MIC) | 128 - 256 µg/mL | |

| Candida albicans & C. parapsilosis | Minimum Fungicidal Concentration (MFC) | 512 - 1,024 µg/mL | |

| Candida tropicalis & C. parapsilosis | Minimum Inhibitory Concentration (MIC) | 16 - 256 µg/mL |

Mechanistic Basis of Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of acetamide derivatives are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov By blocking COX-1 and COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov Studies on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have confirmed significant analgesic properties in various pain models, including hot-plate, tail-clip, and acetic acid-induced writhing tests, without impairing motor coordination. nih.gov Some acetamide derivatives may also exert anti-inflammatory effects through their antioxidant activity, by scavenging free radicals and reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages.

Exploration of Antidepressant Action Pathways

The exploration of acetamide derivatives as antidepressants has focused on their potential to inhibit monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the central nervous system. Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a common mechanism for many antidepressant drugs. nih.gov

Molecular docking studies of novel acetamide derivatives have identified promising candidates for selective MAO-A inhibition. A quantitative structure-activity relationship (QSAR) study on acetamide derivatives as MAO-A inhibitors revealed that increased bulkiness and specific spatial arrangements of substituents are beneficial for activity. The models also suggest that lower lipophilicity and increased rigidity can enhance MAO-A inhibitory action. This line of research indicates that acetamide derivatives can be designed as potent and specific MAO-A inhibitors for treating depression.

Computational Chemistry and Advanced Molecular Modeling of 2 Chloro N 3 Ethoxyphenyl Acetamide

Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of quantum mechanical modeling, enabling the detailed analysis of a molecule's electronic structure. For 2-chloro-N-(3-ethoxyphenyl)acetamide, DFT calculations are instrumental in predicting its geometry, electronic distribution, and chemical reactivity. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry to its lowest energy state.

From this optimized structure, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. These frontier molecular orbitals also map the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO) in chemical reactions.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms, indicating their propensity to engage in electrophilic interactions, while positive potential would be associated with the amide proton.

Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies, providing quantitative measures of the molecule's reactive nature. These parameters are invaluable for predicting how the compound will interact with biological macromolecules.

Table 1: Predicted Electronic Properties of Acetamide (B32628) Derivatives from DFT Calculations (Note: Data presented here is representative of N-aryl acetamides and serves as an illustrative example, as specific DFT data for this compound is not publicly available.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Indicates resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.79 eV | Quantifies electrophilic nature |

Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are crucial for identifying potential biological targets and elucidating the molecular basis of its activity.

The process involves preparing a 3D model of the ligand (this compound) and the target receptor, which is typically a protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding affinity. The resulting docking score provides a quantitative measure of the ligand-target interaction, with lower scores generally indicating a more favorable binding.

For analogous compounds like 2-chloro-N-(3-methoxyphenyl)acetamide, studies have shown potential interactions with enzymes such as topoisomerase IIα. researchgate.netnih.gov These studies reveal that the acetamide moiety often participates in crucial hydrogen bonding interactions with amino acid residues in the active site, while the phenyl ring engages in hydrophobic or π-π stacking interactions. The ethoxy group on the phenyl ring of the target compound would likely influence its binding by altering steric and electronic properties within the binding pocket.

Analysis of the docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, providing a rationale for the observed or predicted biological activity and guiding the design of more potent analogues.

Table 2: Illustrative Molecular Docking Results for an Acetamide Derivative with a Protein Target (Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Topoisomerase IIα | -8.5 | ASN120, GLU87 | Hydrogen Bond |

| TYR165, PRO164 | Hydrophobic/π-π Stacking | ||

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355 | Hydrogen Bond, π-Cation |

| LEU352, VAL523 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of the this compound-protein complex, obtained from docking, can assess the stability of the binding pose and characterize the dynamics of the interactions.

By solving Newton's equations of motion for the system, MD simulations track the trajectory of each atom, providing insights into the conformational changes of both the ligand and the protein. Key analyses performed on MD trajectories include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode.

The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein upon ligand binding. Furthermore, analysis of the simulation can quantify the persistence of specific interactions, like hydrogen bonds, over time, offering a more robust understanding of the key determinants of binding affinity. Such simulations have been performed on related acetamide derivatives to confirm the stability of their docked complexes. researchgate.net

In Silico Prediction of ADME-related Properties (Absorption, Distribution, Metabolism, Excretion) from a Theoretical Perspective

The therapeutic potential of a compound is not solely determined by its biological activity but also by its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools provide a rapid and cost-effective means to predict these properties from the molecular structure of this compound.

Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict key ADME parameters. For instance, Lipinski's Rule of Five is a widely used guideline to assess drug-likeness and predict oral bioavailability. It evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on the closely related 2-chloro-N-(3-methoxyphenyl)acetamide have shown that it adheres to Lipinski's rule, suggesting good potential for oral absorption. researchgate.netnih.gov

Other important properties predicted in silico include aqueous solubility, plasma protein binding, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Online platforms and software can provide predictions for these parameters, offering a comprehensive theoretical ADME profile that helps to identify potential liabilities early in the drug discovery process.

Table 3: Predicted ADME Properties for this compound (Note: These values are predictions based on computational models for a molecule with this structure.)

| ADME Parameter | Predicted Value | Implication |

| Molecular Weight | 213.65 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~2.5 | Good balance for permeability and solubility |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| Blood-Brain Barrier Permeability | Low to Moderate | May have limited CNS effects |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogues.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed activity.

A robust QSAR model, characterized by high correlation coefficients (r²) and predictive power (Q²), can be a powerful tool. nih.gov It can provide insights into the structural features that are important for activity, for example, indicating that bulky substituents at a certain position increase potency while polar groups at another position decrease it. This information is invaluable for the rational design of new derivatives of this compound with improved efficacy.

Rational Design and Synthesis of Novel 2 Chloro N 3 Ethoxyphenyl Acetamide Derivatives for Targeted Research

Design Principles for Modulating Specific Biological Profiles

The rational design of novel derivatives of 2-chloro-N-(3-ethoxyphenyl)acetamide is centered on systematically modifying its chemical structure to enhance potency, selectivity, and target engagement for specific biological applications. A key strategy involves leveraging structure-activity relationship (SAR) insights, which describe how specific chemical modifications influence the biological activity of the compound.

A primary focus in the design of N-arylacetamide derivatives is the substitution pattern on the N-phenyl ring. The nature and position of substituents can dramatically alter the compound's electronic and steric properties, thereby modulating its interaction with biological targets. For instance, studies on related N-arylacetamides have shown that the presence of electron-withdrawing groups on the phenyl ring can lead to enhanced inhibitory activity against certain enzymes, such as α-amylase. nih.gov Conversely, the introduction of electron-donating groups at specific positions (ortho and para) has been found to be beneficial for the inhibition of other enzymes like α-glucosidase. nih.gov

Another design principle involves the modification of the acetamide (B32628) portion of the molecule. The chloroacetyl group is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins. nih.gov This covalent interaction can lead to irreversible inhibition, which is a desirable attribute for achieving sustained biological effects. Design strategies may focus on fine-tuning this reactivity to improve selectivity for the intended target while minimizing off-target reactions. This can be achieved by introducing different substituents on the alpha-carbon of the acetamide group to modulate its electrophilicity.

Furthermore, hybrid pharmacophore design is a powerful strategy. This involves combining the core this compound scaffold with other known bioactive moieties. For example, incorporating fragments known to interact with specific enzyme active sites, such as the nickel ions in the urease active site, can produce hybrid derivatives with significantly enhanced potency. nih.govresearchgate.net Computational methods, including molecular docking and molecular dynamics simulations, are instrumental in this process. These techniques allow for the visualization of how a designed molecule might bind to its target protein, helping to predict the effects of structural modifications and prioritize the synthesis of the most promising candidates. nih.govnih.gov

Synthesis of Libraries of Analogs with Varied Substitutions

The synthesis of libraries of this compound analogs is typically achieved through straightforward and robust chemical reactions, allowing for the generation of a diverse set of compounds for biological screening. The most common approach is the N-acylation of a substituted aniline (B41778) with chloroacetyl chloride or a related chloroacetylating agent. ijpsr.infonih.gov

The general synthetic procedure begins with the appropriate aniline precursor. To create a library of analogs based on this compound, one would start with a variety of substituted 3-ethoxyanilines. These precursors can feature a range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring.

The aniline derivative is dissolved in a suitable solvent, such as acetone (B3395972), tetrahydrofuran (B95107), or glacial acetic acid. nih.govchemicalbook.comneliti.com A base, like potassium carbonate or sodium acetate, is often added to the reaction mixture to neutralize the hydrochloric acid that is generated during the acylation reaction. chemicalbook.comneliti.com The mixture is typically stirred at room temperature before being cooled in an ice bath. chemicalbook.com

Chloroacetyl chloride is then added dropwise to the cooled solution of the aniline. ijpsr.infoneliti.com The reaction is allowed to proceed for several hours, often with continued stirring at room temperature. chemicalbook.com The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). ijpsr.infochemicalbook.com

Upon completion, the product is isolated through a series of work-up steps. This may involve removing the solvent by rotary evaporation, followed by extraction with an organic solvent like ethyl acetate. chemicalbook.com The organic layer is then washed with water and aqueous solutions of sodium bicarbonate and brine to remove unreacted starting materials and byproducts. chemicalbook.com After drying the organic layer over an anhydrous salt such as sodium sulfate, the solvent is evaporated to yield the crude product. chemicalbook.com Final purification is typically achieved through recrystallization from a suitable solvent, such as ethanol, or by flash chromatography to afford the desired 2-chloro-N-aryl acetamide derivative in good yield. ijpsr.infochemicalbook.com

This synthetic route is highly versatile, and by varying the starting aniline, a large library of analogs with diverse substitutions on the phenyl ring can be efficiently prepared for subsequent biological evaluation. ijpsr.inforesearchgate.net

Table 1: Examples of Synthesized 2-chloro-N-aryl Acetamide Derivatives and Their Yields

Methodologies for In Vitro Evaluation of Derivative Activities and Target Engagement

Once a library of this compound derivatives has been synthesized, a variety of in vitro assays are employed to evaluate their biological activities and confirm their interaction with the intended molecular targets.

Enzyme Inhibition Assays: A primary method for assessing the biological activity of these derivatives is through enzyme inhibition assays. For example, if the compounds are designed as potential antidiabetic agents, their ability to inhibit enzymes like α-glucosidase and α-amylase would be evaluated. nih.gov These assays typically measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The results are often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Similarly, for compounds designed as urease inhibitors, their activity is tested against urease, often from jack bean as a model, with potent compounds exhibiting low micromolar or even nanomolar IC₅₀ values. nih.govresearchgate.net

Antimicrobial Activity Screening: The derivatives can be screened for their potential as antimicrobial agents. This is commonly done using broth microdilution or agar (B569324) disk diffusion methods. neliti.comnih.gov The compounds are tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains. neliti.com The activity is quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov The zone of inhibition can also be measured in agar disk diffusion assays. neliti.com

Antioxidant Activity Assays: The potential antioxidant properties of the derivatives can be determined using various in vitro assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.govmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, with the activity often compared to a standard antioxidant like Trolox. nih.gov

Cell-Based Assays: To assess the effects of the compounds in a cellular context, various cell-based assays are utilized. For instance, the MTT assay is commonly used to evaluate the cytotoxicity or antiproliferative activity of the compounds against different cell lines, such as macrophage or cancer cell lines. nih.gov

Target Engagement Studies: To confirm that a derivative interacts with its intended target as designed, especially for covalent inhibitors, biophysical methods are employed. Whole-protein mass spectrometry is a powerful technique to verify the formation of a covalent adduct between the compound and the target protein. nih.gov This method can detect the mass shift corresponding to the addition of the compound to the protein, confirming covalent binding. nih.gov Fluorescence polarization (FP) assays can also be used to measure the inhibition of protein-protein interactions, providing evidence of target engagement in a non-covalent or covalent manner. nih.gov

Table 2: Example of In Vitro Urease Inhibitory Activity

Future Research Trajectories and Emerging Paradigms for 2 Chloro N 3 Ethoxyphenyl Acetamide

Integration of Omics Technologies for Comprehensive Biological Pathway Mapping

To understand the mechanism of action of 2-chloro-N-(3-ethoxyphenyl)acetamide, a holistic view of its impact on cellular processes is essential. Integrative omics approaches provide an unbiased, system-wide perspective by simultaneously analyzing thousands of molecular changes within a biological system. mdpi.com A hypothetical study could involve treating a relevant biological system, such as a pathogenic fungal strain like Candida albicans or Fusarium spp., with the compound and applying a multi-omics workflow. nih.govufrgs.br

Transcriptomics (RNA-Seq): This would reveal changes in gene expression, identifying which genes are activated or suppressed in response to the compound. This can provide initial clues about the cellular pathways being perturbed.

Proteomics: Using techniques like mass spectrometry-based quantitative proteomics, researchers can identify changes in protein abundance and post-translational modifications. nih.gov Since chloroacetamides can act as alkylating agents, proteomics can also help identify direct protein targets that are covalently modified by the compound. omicsdi.orgnih.gov

Metabolomics: This analysis would capture shifts in the cellular metabolome, identifying metabolic pathways that are disrupted by the compound, such as ergosterol (B1671047) biosynthesis in fungi or central carbon metabolism.

By integrating these data layers, researchers can construct a comprehensive map of the biological pathways affected by this compound, moving beyond a single-target hypothesis to a systems-level understanding of its effects.

Table 1: Hypothetical Multi-Omics Data Integration for Pathway Analysis This table illustrates potential findings from a hypothetical study where a fungal pathogen is treated with this compound.

| Omics Layer | Potential Key Finding | Implicated Biological Pathway | Inferred Mechanism of Action |

|---|---|---|---|

| Transcriptomics | Upregulation of genes ERG3, ERG11 | Ergosterol Biosynthesis | Inhibition of fungal cell membrane synthesis |

| Proteomics | Decreased abundance of mitochondrial complex I proteins | Oxidative Phosphorylation | Disruption of mitochondrial function |

| Metabolomics | Accumulation of reactive oxygen species (ROS) markers | Oxidative Stress Response | Induction of oxidative damage |

| Integrative Analysis | Concordant dysregulation of genes, proteins, and metabolites in the above pathways | Cell Membrane Integrity and Energy Metabolism | Multi-faceted antifungal activity targeting membrane and mitochondrial function |

Development of Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies

To validate hypotheses generated from omics data and delve deeper into the molecular mechanism, advanced analytical techniques are indispensable. These methods can characterize the compound's interactions with biological macromolecules at an atomic level.

Spectroscopic Techniques: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could be employed to determine the three-dimensional structure of the compound bound to its purified protein target(s). This would provide precise information on the binding site and the nature of the chemical interaction, confirming covalent bond formation if it occurs.

Mass Spectrometry (MS): Techniques such as chemical cross-linking mass spectrometry (CX-MS) can identify direct protein binding partners from complex cellular lysates. The chloroacetamide group itself can serve as a reactive probe to covalently capture interacting proteins, which can then be identified and the site of modification mapped by MS/MS analysis. nih.gov

Imaging Techniques: To understand the compound's behavior within a cell, a fluorescently tagged analogue of this compound could be synthesized. Using confocal fluorescence microscopy or super-resolution microscopy, researchers could visualize its subcellular localization in real-time, determining if it accumulates in specific organelles like the mitochondria or cell membrane, which would support mechanistic findings from omics data.

Table 2: Application of Advanced Analytical Techniques for Mechanistic Elucidation

| Technique | Application for this compound | Information Gained |

|---|---|---|

| X-Ray Crystallography | Co-crystallization with a purified target enzyme | High-resolution 3D structure of the binding pocket and interaction details |

| NMR Spectroscopy | Study of compound-protein interaction in solution | Identification of binding interface and conformational changes upon binding |

| Chemical Cross-Linking Mass Spectrometry | Identification of direct protein targets from cell lysates | Identity of binding proteins and specific amino acid residues modified by the compound |

| Confocal Fluorescence Microscopy | Tracking a fluorescently-labeled analogue in live cells | Subcellular localization and dynamic distribution of the compound |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Future research would benefit immensely from the integration of artificial intelligence (AI) and machine learning (ML) to accelerate the drug discovery cycle. nih.govnih.gov Starting with this compound as a lead compound, AI can guide the synthesis of new analogues with optimized properties.

Predictive Modeling: ML algorithms can be trained on datasets of similar compounds to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the biological activity, toxicity, and pharmacokinetic properties (e.g., solubility, membrane permeability) of newly designed analogues before they are synthesized, saving significant time and resources. nih.govmdpi.com

Generative Models: Advanced deep learning architectures, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can be used for de novo drug design. mdpi.com These models can generate novel molecular structures that are predicted to have high activity against a specific target while maintaining desirable drug-like properties.

Synthesis Planning: AI can also assist in the "make" phase of research by predicting viable synthetic routes for novel, computer-generated analogues, further streamlining the discovery pipeline. acs.org

Table 3: Role of AI/ML in the Optimization of this compound Derivatives

| AI/ML Application | Objective | Required Input Data | Potential Outcome |

|---|---|---|---|

| QSAR Modeling | Predict the antifungal potency of new analogues | A library of synthesized analogues and their measured bioactivity (e.g., MIC values) | A predictive model to prioritize synthesis of the most promising compounds |

| Generative Chemistry | Design novel molecules with high predicted target affinity | Structure of the biological target; known active and inactive compounds | New chemical structures with potentially superior activity or novelty |

| Toxicity Prediction | Forecast potential off-target effects or cytotoxicity | Chemical structure of the compound; large public toxicity databases | Early flagging of compounds likely to fail due to safety issues |

| Reaction Prediction | Propose efficient chemical synthesis pathways | Target molecular structure; database of known chemical reactions | Optimized, cost-effective plans for chemical synthesis |

Exploration of Novel Therapeutic Applications based on Mechanism of Action

Once a deeper understanding of the mechanism of action is established, research can pivot to exploring novel therapeutic applications. The known activities of related chloroacetamide and N-arylacetamide compounds provide a logical starting point for this exploration.

Antifungal and Antibacterial Agents: Numerous studies have highlighted the antimicrobial potential of chloroacetamide derivatives. nih.govnih.govijpsr.infonih.gov Future work should focus on testing this compound against a broad panel of clinically relevant fungal and bacterial pathogens, including drug-resistant strains. If the mechanism involves covalent modification of a conserved protein target, the compound could be effective against a wide range of microbes.

Herbicidal Applications: Chloroacetamides are widely used as herbicides, and this compound could be evaluated for its potential in agriculture. ufrgs.br

Anti-cancer Agents: The ability of reactive molecules to alkylate biological targets is a mechanism shared by some chemotherapeutic agents. Investigations into the cytotoxic effects of this compound on various cancer cell lines could uncover potential applications in oncology.

The key to this exploratory phase is to be guided by the mechanistic insights gained from the omics and analytical studies. For example, if the compound is found to disrupt mitochondrial function, it could be explored as a potential therapy for diseases characterized by metabolic vulnerabilities.

Table 4: Framework for Exploring Novel Therapeutic Applications

| Potential Therapeutic Area | Supporting Rationale from Related Compounds | Hypothesized Mechanism of Action | Key Preclinical Models for Validation |

|---|---|---|---|

| Topical Antifungal | Chloroacetamides show efficacy against Candida and dermatophytes. nih.gov | Inhibition of fungal-specific enzymes (e.g., in ergosterol synthesis) via covalent modification. | In vitro susceptibility testing; in vivo models of skin infection. |

| Antibacterial (e.g., against K. pneumoniae) | Analogues show activity against Gram-negative bacteria. nih.gov | Inhibition of essential bacterial proteins like penicillin-binding proteins. nih.gov | MIC/MBC assays against resistant strains; animal models of bacterial infection. |

| Oncology | Alkylating agents are a known class of chemotherapy drugs. | Induction of apoptosis via covalent modification of proteins involved in cell survival or division. | Cancer cell line viability assays; xenograft models in mice. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-chloro-N-(3-ethoxyphenyl)acetamide and its derivatives?

- Methodology : The compound is typically synthesized via chloroacetylation of 3-ethoxyaniline using chloroacetyl chloride in dichloromethane with triethylamine as a base. Optimization involves controlling reaction temperature (273–298 K) and stoichiometric ratios . For derivatives, nucleophilic substitution with thiazole or pyridine moieties can be achieved in DMF with KI catalysis .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis and NMR spectroscopy .

Q. What analytical techniques are essential for structural characterization?

- Key Techniques :

- X-ray crystallography for resolving molecular conformation and hydrogen-bonding networks (e.g., syn/anti arrangements of N–H bonds relative to substituents) .

- FT-IR to confirm amide C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .

- NMR for verifying aromatic substitution patterns (e.g., meta-ethoxy group at δ 6.7–7.1 ppm in H NMR) .

Q. What is the compound's primary biological activity in preclinical studies?

- Findings : Exhibits herbicidal activity as a pre-emergent agent by inhibiting annual grass and weed germination. Co-application with safeners (e.g., AD-67) mitigates phytotoxicity in crops .

- Safety : Rodent studies indicate potential carcinogenicity (e.g., nasal tumors in rats), necessitating strict handling protocols .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro, fluoro) impact biological potency and selectivity?

- Case Study : Nitro-substituted analogs (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) show enhanced antibacterial activity against Klebsiella pneumoniae (MIC = 32 µg/mL) but require cytotoxicity screening in mammalian cell lines (e.g., HEK-293) .

- Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing target binding but potentially raising toxicity .

Q. What computational approaches predict the compound's interaction with biological targets?

- Methods :

- Molecular docking to model binding with acetylcholinesterase (PDB ID: 4EY7) or bacterial enzymes .

- MD simulations (100 ns) to assess stability of ligand-enzyme complexes in aqueous environments .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can crystallographic data resolve contradictions in toxicological profiles?

- Example : Structural studies reveal that carcinogenicity in rats correlates with metabolic activation of the chloroacetyl group to DNA-reactive intermediates. This contrasts with non-rodent species lacking specific cytochrome P450 isoforms .

- Mitigation : Design prodrugs with hydrolyzable chloro groups to reduce bioactivation risks .

Q. What intermolecular forces govern crystal packing and stability?

- Observations : Dual N–H···O hydrogen bonds (2.8–3.0 Å) form chains along the a-axis, while C–H···π interactions (3.4 Å) stabilize layered structures .

- Implications : Solubility can be modulated by disrupting these interactions via co-crystallization with carboxylic acids .

Methodological Challenges

Q. What are the key hurdles in scaling up synthesis while maintaining purity?

- Optimization Strategies :

- Use continuous flow reactors to improve yield (≥85%) and reduce byproducts .

- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

- Analytical QC : LC-MS to detect trace impurities (<0.1%) and ensure batch consistency .

Q. How can conflicting data on environmental persistence be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.